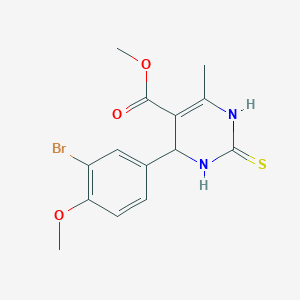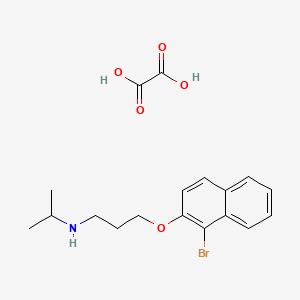![molecular formula C19H24BrNO5 B4000241 N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine;oxalic acid](/img/structure/B4000241.png)
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine;oxalic acid
Overview
Description
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine;oxalic acid is a complex organic compound that combines a bromonaphthalene moiety with a butanamine chain, linked via an oxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Oxypropyl Intermediate: The 1-bromonaphthalene is reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(1-bromonaphthalen-2-yl)oxypropane.
Amination: The oxypropyl intermediate is then reacted with butan-1-amine under reflux conditions to yield N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine.
Oxalic Acid Addition: Finally, the amine compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amine derivatives.
Scientific Research Applications
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds with antifungal or antimicrobial properties.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can intercalate into DNA, while the amine group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Similar structure but with a benzyl group instead of a butyl group.
Naphthalene Derivatives: Compounds like 1-bromonaphthalene and 2-naphthol share structural similarities.
Uniqueness
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[3-(1-bromonaphthalen-2-yl)oxypropyl]butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO.C2H2O4/c1-2-3-11-19-12-6-13-20-16-10-9-14-7-4-5-8-15(14)17(16)18;3-1(4)2(5)6/h4-5,7-10,19H,2-3,6,11-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPSBSBGFWWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000171.png)
![N-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000176.png)
![4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000183.png)
![3-methoxy-N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4000185.png)
![1-[4-(4-Methoxy-2-prop-2-enylphenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4000191.png)
![N'-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000202.png)
![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4000214.png)
![N-{2-[(4-fluorophenyl)carbamoyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B4000221.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000231.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate](/img/structure/B4000245.png)

![N-[3-(4-tert-butyl-2-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000260.png)
